molecular formula C13H17NO B13038012 3-(Dimethylamino)-1-(3,5-dimethylphenyl)prop-2-en-1-one

3-(Dimethylamino)-1-(3,5-dimethylphenyl)prop-2-en-1-one

Cat. No.: B13038012
M. Wt: 203.28 g/mol
InChI Key: VGCBKULVXRGNQH-AATRIKPKSA-N
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Description

3-(Dimethylamino)-1-(3,5-dimethylphenyl)prop-2-en-1-one is a chemical compound belonging to the enaminone family, characterized by an electron-donating dimethylamino group and an electron-accepting ketone group linked by a conjugated system. This class of compounds is known for its planar molecular structure, which facilitates extensive conjugation and makes them versatile intermediates in organic and medicinal chemistry . Enaminones are widely used as key building blocks for synthesizing various heterocyclic systems, which are core structures in many natural products and pharmaceuticals . In research, structurally related enaminones have shown significant promise in central nervous system (CNS) drug discovery. For instance, the compound 1-diethylamino-3-phenylprop-2-en-1-one has demonstrated potent anticonvulsant activity in multiple preclinical models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, suggesting a potential mechanism of action that differs from current antiepileptic drugs . This indicates the value of the enaminone scaffold in developing new therapeutic leads for neurological disorders. Furthermore, enaminones act as excellent chelating ligands for main group and transition metals in coordination chemistry, which is relevant for developing materials with unique optical properties or catalytic activity . This product is intended for research purposes as a synthetic intermediate or a standard for biological screening. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

(E)-3-(dimethylamino)-1-(3,5-dimethylphenyl)prop-2-en-1-one

InChI

InChI=1S/C13H17NO/c1-10-7-11(2)9-12(8-10)13(15)5-6-14(3)4/h5-9H,1-4H3/b6-5+

InChI Key

VGCBKULVXRGNQH-AATRIKPKSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)C(=O)/C=C/N(C)C)C

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C=CN(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-(3,5-dimethylphenyl)prop-2-en-1-one typically involves the condensation of 3,5-dimethylbenzaldehyde with dimethylamine and an appropriate enone precursor. The reaction is usually carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, and the process may include steps such as distillation, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-(3,5-dimethylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the enone to an alcohol or alkane.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has demonstrated that derivatives of 3-(dimethylamino)-1-(3,5-dimethylphenyl)prop-2-en-1-one exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that these compounds can inhibit the growth of human cancer cells at micromolar concentrations. They have been particularly effective in reversing multidrug resistance in cancer cells by modulating the expression of the MDR1 gene, which encodes P-glycoprotein involved in drug transport .

Mechanism of Action
The anticancer effects are attributed to several mechanisms:

  • Induction of apoptosis: The compound triggers apoptotic pathways in cancer cells.
  • Inhibition of tumor growth: It has been shown to suppress the development of solid tumors in xenograft models .
  • Enhancement of drug efficacy: When combined with traditional chemotherapeutics like doxorubicin, these compounds can increase drug accumulation in resistant cell lines .

Photophysical Properties

Laser Dye Applications
this compound has been investigated as a potential laser dye. Studies indicate that it exhibits amplified spontaneous emission (ASE) properties under specific conditions. The fluorescence spectra reveal significant peaks that can be tuned by altering solvent polarity and concentration .

Optical Characteristics
The compound shows a strong absorption band and a corresponding fluorescence peak that is sensitive to environmental factors such as solvent type and concentration. This tunability makes it suitable for applications in photonics and optoelectronics .

Material Science

Synthesis of Functional Materials
Due to its reactive functional groups, this compound can be utilized in the synthesis of various polymeric materials. Its ability to undergo polymerization reactions allows it to be incorporated into advanced materials for coatings and adhesives with enhanced properties .

Summary of Applications

Application AreaSpecific UsesResearch Findings
Medicinal ChemistryAnticancer agentsEffective against multiple cancer types; reverses drug resistance; induces apoptosis
PhotophysicsLaser dye for photonic applicationsExhibits ASE properties; fluorescence peaks are tunable based on solvent and concentration
Material ScienceSynthesis of polymers and advanced materialsUsed for creating coatings with improved performance due to its reactive nature

Case Study 1: Anticancer Efficacy

In a study published by Ye et al., various derivatives were tested against six human cancer cell lines. The results indicated that certain compounds derived from this compound significantly inhibited cell growth at concentrations below 10 μM, showcasing their potential as effective anticancer agents .

Case Study 2: Photonic Applications

Research conducted on the photophysical properties of this compound revealed its potential as a laser dye. It was found that under specific conditions, the compound could produce dual ASE bands, making it a candidate for use in laser technology and optical devices .

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-(3,5-dimethylphenyl)prop-2-en-1-one depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the enone moiety can undergo nucleophilic addition reactions.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: Chloro (1a) and methoxy (1b) substituents alter conjugation and dipole moments, affecting melting points and spectral features.
  • Aromatic Substitution : 3,5-Dimethylphenyl (target) vs. 3,5-difluorophenyl (2): Methyl groups increase steric bulk but reduce electronegativity compared to fluorine, impacting crystal packing and solubility .

Biological Activity

3-(Dimethylamino)-1-(3,5-dimethylphenyl)prop-2-en-1-one, a compound with significant structural features, has garnered attention for its potential biological activities. The compound is characterized by a dimethylamino group and a substituted phenyl ring, which contribute to its reactivity and interaction with biological targets. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H17NO
  • Molecular Weight : 219.28 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The dimethylamino group can engage in hydrogen bonding and other interactions that influence the compound's pharmacological effects. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can act as an agonist or antagonist at certain receptors, affecting cellular signaling pathways.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • A study highlighted the antibacterial effects of structurally related compounds against various bacterial strains, suggesting a potential role in developing new antibiotics .

Anticancer Activity

The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through:

  • Cell Cycle Arrest : Inhibition of cell proliferation by interfering with cell cycle progression.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress leading to cancer cell death.

Case Studies

  • Antibacterial Activity : A comparative study demonstrated that derivatives of this compound exhibited varying degrees of effectiveness against pathogens like Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 16 to 64 µg/mL depending on the substituents on the phenyl ring .
  • Anticancer Effects : Another investigation focused on the compound's ability to inhibit tumor growth in vitro. The results indicated a dose-dependent reduction in cell viability in breast cancer cell lines, with IC50 values around 20 µM .

Research Findings

A summary of relevant studies on the biological activity of this compound is presented in the table below:

StudyFocusFindings
Leung et al. (2020)AntibacterialIdentified moderate activity against N. meningitidis and H. influenzae; MIC values ranged from 16 to 64 µg/mL .
Cancer Research Group (2020)AnticancerInduced apoptosis in breast cancer cells; IC50 = 20 µM .
MDPI Study (2024)Synthesis and ActivityExplored structure-activity relationships; highlighted importance of dimethylamino group for biological interactions .

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